molecular formula C17H24N2O2 B2694871 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide CAS No. 954706-28-6

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide

Cat. No.: B2694871
CAS No.: 954706-28-6
M. Wt: 288.391
InChI Key: MCPWQVZNUMCFRL-UHFFFAOYSA-N
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Description

N-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide (CAS 954706-28-6) is a chemical compound with the molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.38 g/mol . This reagent features a pyrrolidinone core structure substituted with a p-tolyl group and a pentanamide chain, a scaffold of significant interest in medicinal chemistry research. Compounds based on the N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl) framework are being investigated for their potential to modulate protein-protein interactions . Recent studies have explored similar small-molecule pyrrolidinone derivatives as disruptors of the abnormal binding between mutant huntingtin (mHTT) and calmodulin (CaM), a key pathological mechanism in Huntington's disease research . These potential disruptors have demonstrated protective effects against mHTT-induced cytotoxicity and have been shown to normalize receptor-stimulated intracellular calcium release in cellular models, presenting a promising strategy for investigative therapeutics . This suggests that this compound is a valuable chemical tool for researchers in neuroscience and drug discovery, particularly for those studying neurodegenerative diseases and calcium signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-4-5-16(20)18-11-14-10-17(21)19(12-14)15-8-6-13(2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPWQVZNUMCFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

    Attachment of the Pentanamide Moiety: The final step involves the reaction of the pyrrolidine derivative with pentanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanoic acid.

    Reduction: Formation of N-((5-hydroxy-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity
Research has indicated that compounds containing the pyrrolidine structure exhibit significant anticancer properties. N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide has been studied for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound could selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .

1.2. Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolidine derivatives have been linked to neuroprotective effects, making this compound a candidate for further investigation in neuropharmacology. Preliminary studies indicate efficacy in models of neurodegeneration, suggesting it may modulate neurotransmitter systems or reduce oxidative stress .

Materials Science

2.1. Polymer Chemistry
this compound can be utilized in the synthesis of novel polymeric materials. Its functional groups allow for incorporation into polymer backbones, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved performance in high-temperature applications .

2.2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives. Its incorporation can enhance the durability and resistance of materials against environmental factors, making it suitable for industrial applications where longevity is critical .

Environmental Studies

3.1. Air Quality Monitoring
this compound has been studied for its role as a marker in air quality assessments. Its presence in indoor environments can indicate the degradation of organic materials and contribute to understanding volatile organic compounds (VOCs) emissions from building materials .

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrrolidine derivatives, including this compound, on human cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, supporting its potential as a lead compound for drug development .

Case Study 2: Polymer Application
In a research project focused on developing high-performance polymers, this compound was incorporated into a polycarbonate matrix. The resulting material demonstrated enhanced thermal stability and mechanical properties compared to traditional formulations, indicating its potential for use in demanding applications .

Mechanism of Action

The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(Quinolin-3-yl)-5-(4-Substituted Phenylpiperazin-1-yl)pentanamide Derivatives ()

These compounds, such as N-(quinolin-3-yl)-5-(4-(2-trifluoromethoxyphenyl)piperazin-1-yl)pentanamide (10d), share the pentanamide chain but replace the pyrrolidinone core with a piperazine ring. The piperazine moiety is substituted with aryl groups (e.g., 2-trifluoromethoxy or 2,3-dichlorophenyl), enhancing electron-withdrawing or bulky characteristics.

  • Key Differences: Core Rigidity: Pyrrolidinone (5-membered lactam) vs. piperazine (6-membered non-aromatic ring). Synthesis: The target compound likely requires lactam formation, whereas piperazine derivatives involve nucleophilic substitution or coupling reactions . Bioactivity: Piperazine-containing analogs in target neurological receptors (e.g., serotonin or dopamine receptors), while pyrrolidinones are common in protease inhibitors or kinase modulators.

2-(Bis(methylthio)methylene)-4-methyl-3-oxo-N-(p-tolyl)pentanamide ()

This compound shares the p-tolyl and pentanamide groups but features a 3-oxo-pentanamide backbone with methylthio substituents.

  • Key Differences: Backbone Complexity: The methylthio groups in create a thioester-like structure, contrasting with the pyrrolidinone’s lactam ring. Electronic Effects: The p-tolyl group in both compounds enhances lipophilicity, but the thioether groups in may alter redox properties or metabolic stability .

Heterocyclic Compounds with Amide Linkages

Peptidomimetic Aldehydes ()

Compounds like 5-fluoro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)...picolinamide (18c) incorporate pyrrolidinone rings but as part of peptidomimetic structures.

  • Key Differences :
    • Chain Length : The target compound’s pentanamide chain is longer than the shorter acetamide or propionamide chains in peptidomimetics, affecting hydrophobicity and membrane permeability.
    • Functionality : Peptidomimetics often include α,β-unsaturated ketones or aldehydes for covalent binding to enzymes (e.g., proteases), absent in the target compound .

Pyrimidine Derivatives ()

Examples include N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide, which replaces the pyrrolidinone with a pyrimidine-dione core.

  • Key Differences: Aromaticity vs. Saturation: Pyrimidine-dione is a planar, aromatic system, whereas pyrrolidinone is non-aromatic and puckered, influencing π-π stacking interactions. Substituent Effects: The pyrimidine derivatives in prioritize hydrogen-bonding via amino and carbonyl groups, whereas the target compound’s p-tolyl group emphasizes hydrophobic interactions .

Physicochemical Properties (Hypothetical Data)

Property Target Compound (10d)
Molecular Weight (g/mol) ~330 ~500 ~310 ~350
logP ~2.5 (moderate lipophilicity) ~3.8 (highly lipophilic) ~2.2 ~1.8
Hydrogen Bond Acceptors 3 (amide, ketone) 6 (quinoline, piperazine) 3 (amide, ketone) 5 (pyrimidine-dione, amide)
Melting Point ~150–160°C (estimated) ~120–130°C ~180–190°C ~200–210°C

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide, identified by its CAS number 955234-23-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H20_{20}N2_2O2_2, with a molecular weight of 304.37 g/mol. The structure features a pyrrolidine ring substituted with a p-tolyl group and an oxo group, contributing to its biological properties.

Research into the mechanisms of action for this compound suggests several pathways through which it may exert its effects:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that derivatives related to this compound may inhibit various enzymes involved in metabolic processes. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions like Alzheimer's disease .
  • Neuroprotective Effects : The compound has been associated with neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways such as NF-kB and the reduction of reactive oxygen species (ROS) .
  • Anti-inflammatory Activity : this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Experimental Data

  • Neuroprotective Studies :
    • In a study involving scopolamine-induced memory impairment in mice, administration of the compound significantly improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .
    • The compound demonstrated an IC50_{50} value of 2.91 ± 0.47 μM against nitric oxide production in activated microglial cells, indicating potent anti-neuroinflammatory activity .
  • Enzyme Inhibition :
    • Compounds structurally related to this compound have been shown to inhibit AChE with varying degrees of potency. For example, a related compound exhibited an IC50_{50} value of 0.13 µM against BuChE, highlighting the potential for developing selective inhibitors .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays revealed that at concentrations up to 50 μM, this compound did not exhibit significant toxicity towards SH-SY5Y neuroblastoma cells, suggesting a favorable safety profile for further development .

Comparative Biological Activity Table

Biological ActivityCompound StructureIC50_{50} ValueReference
AChE InhibitionRelated compounds0.13 µM
NeuroprotectionN-(5-Oxo-pyrrolidine derivatives2.91 ± 0.47 μM
Anti-inflammatoryN-(5-Oxo-pyrrolidine derivativesNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide, and how can reaction yields be optimized?

  • Methodology : Synthesis involves alkylation of pyrrolidin-3-ylmethyl intermediates followed by amidation with pentanoyl chloride. Purification via normal-phase chromatography (gradient: 100% DCM to 10% MeOH in DCM) and amine-phase chromatography (hexane to EtOAc gradients) can enhance yields. Post-purification yields for structurally similar compounds range from 40–44% .
  • Optimization : Adjusting stoichiometry of arylpiperazine derivatives and reaction temperature during coupling steps improves efficiency. Reflux conditions in CH₃CN with K₂CO₃ as a base are critical for acetylation steps .

Q. Which analytical techniques are most reliable for characterizing This compound and verifying its purity?

  • Techniques :

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 2.46–2.55 ppm (pyrrolidinyl methylene), δ 7.16–7.28 ppm (p-tolyl aromatic protons), and δ 3.04–3.57 ppm (amide NH and pyrrolidinone protons) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to confirm molecular ion peaks (expected m/z: ~330–350 Da).
  • TLC : Monitor reactions using silica gel plates with ethyl acetate/hexane (1:1) and UV visualization .

Q. How can researchers determine the mechanism of action or biological targets of this compound?

  • Approach :

  • Receptor Binding Assays : Screen against dopamine receptors (D2/D3 subtypes) using radioligand displacement (e.g., [³H]spiperone). Structural analogs show selectivity for D3 receptors (Ki < 50 nM) .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in D3 receptor active sites. Focus on interactions with Ser196/Val114 residues .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacokinetic properties of This compound?

  • Tools :

  • ADMET Prediction : Employ ACD/Labs Percepta or SwissADME to estimate logP (≈2.8), bioavailability (≥70%), and blood-brain barrier penetration .
  • Quantum Chemical Calculations : Use Gaussian09 to model reaction pathways and transition states, optimizing solvent effects (e.g., ethanol/piperidine mixtures) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for specific receptors?

  • Design :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., CF₃O) on arylpiperazine moieties to enhance D3 selectivity. Analogs with 2-(trifluoromethoxy)phenyl groups show 10-fold selectivity over D2 receptors .
  • Scaffold Modification : Replace the pentanamide chain with shorter alkyl groups (e.g., propionamide) to reduce off-target interactions .

Q. What experimental approaches resolve contradictions in reported binding affinities or functional activity across studies?

  • Resolution Strategies :

  • Comparative Assays : Replicate assays under standardized conditions (e.g., CHO-K1 cells expressing human D3 receptors). Validate using internal controls like SB-277011 .
  • Meta-Analysis : Apply statistical tools (e.g., Prism) to aggregate data from multiple studies, adjusting for variability in ligand concentrations and assay protocols .

Q. What methodologies are recommended for assessing the compound’s stability under various storage conditions?

  • Stability Testing :

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC .
  • Long-Term Storage : Store at –20°C in amber vials under inert gas (N₂). Lyophilization in PBS (pH 7.4) enhances shelf life .

Q. How can in vivo efficacy studies be designed to evaluate this compound’s pharmacological potential?

  • Study Design :

  • Animal Models : Use rodent models (e.g., conditioned place preference for addiction studies) with doses 1–10 mg/kg (i.p. or p.o.).
  • PK/PD Analysis : Collect plasma/brain samples at intervals (0.5–24 hrs) to correlate exposure with target engagement .

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